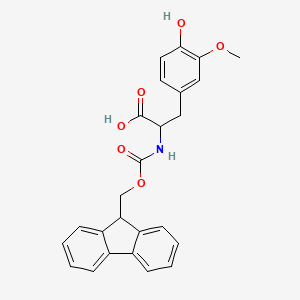

Fmoc-Tyr(3-Methoxy)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGOFAFWPOOZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Tyr(3-Methoxy)-OH: Properties and Application in Solid-Phase Peptide Synthesis

This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-3-methoxy-L-tyrosine (Fmoc-Tyr(3-Methoxy)-OH), a specialized amino acid derivative for solid-phase peptide synthesis (SPPS). It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of modified peptides. This document will delve into the core physicochemical properties of this reagent, the rationale for its use, and a detailed, field-proven protocol for its successful incorporation into peptide sequences.

Introduction: The Strategic Value of Modified Tyrosine Residues

Fmoc-based solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the assembly of complex peptide sequences with high fidelity.[1] The strategic incorporation of non-canonical or modified amino acids is a key approach in medicinal chemistry to modulate the pharmacological properties of a peptide, such as its binding affinity, enzymatic stability, and pharmacokinetic profile.

Tyrosine, with its phenolic side chain, is a frequent target for modification.[2] The introduction of a methoxy group at the 3-position of the phenyl ring, yielding this compound, offers a nuanced tool for peptide design. This modification can influence the electronic and steric properties of the tyrosine side chain, potentially altering hydrogen bonding capabilities and interactions with biological targets.[3]

Core Physicochemical Properties

A precise understanding of the reagent's properties is fundamental to its effective application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 881911-32-6 | [4][5] |

| Molecular Formula | C25H23NO6 | [4] |

| Molecular Weight | 433.47 g/mol | [4] |

| Appearance | White to off-white solid/powder | N/A |

| Purity | Typically ≥95% (HPLC) | [5] |

| Storage | Store at -20°C for long-term stability | [5] |

The Role of the 3-Methoxy Modification: A Mechanistic Perspective

The introduction of a methoxy group ortho to the phenolic hydroxyl group on the tyrosine side chain has several important implications for peptide synthesis and function:

-

Electronic Effects: The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. This can modulate the pKa of the phenolic hydroxyl group and influence its participation in hydrogen bonding or other non-covalent interactions within the peptide structure or with a target receptor.

-

Steric Hindrance: The presence of the methoxy group provides steric bulk adjacent to the hydroxyl group. This can influence the local conformation of the peptide backbone and potentially shield the hydroxyl group from certain enzymatic modifications, thereby increasing the in vivo stability of the resulting peptide.

-

Mimicking Post-Translational Modifications: In some contexts, 3-methoxytyrosine can act as a stable mimic of 3-hydroxytyrosine (a component of L-DOPA) or other hydroxylated or O-methylated post-translational modifications.[6]

-

Side-Chain Protection in SPPS: The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo side reactions (e.g., acylation) during peptide coupling steps.[7] For standard Fmoc-Tyr-OH, protection of this hydroxyl group (e.g., as a tert-butyl ether in Fmoc-Tyr(tBu)-OH) is common practice to ensure high-purity synthesis.[7] While the 3-methoxy group offers some steric hindrance, for syntheses requiring the highest fidelity, particularly for long or complex peptides, the use of an orthogonal protecting group on the 4-hydroxyl is still advisable. However, for short sequences, direct incorporation without side-chain protection may be feasible, though this should be validated on a case-by-case basis.[8]

Principles of Application in Fmoc-SPPS

This compound is utilized within the standard Fmoc/tBu solid-phase peptide synthesis workflow.[9] The synthesis cycle is characterized by two key steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.

The Fmoc Protecting Group

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid.[10] Its key features are:

-

Stability: It is stable to the acidic conditions often used for final cleavage of the peptide from the resin and removal of side-chain protecting groups.

-

Orthogonality: Its removal under mild basic conditions (typically 20% piperidine in DMF) allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[10][]

The Coupling Reaction

The coupling of an Fmoc-amino acid to the free N-terminus of the resin-bound peptide requires the activation of the carboxylic acid. This is typically achieved by converting it into a more reactive species in situ. Common activation strategies include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like Oxyma or HOBt to improve efficiency and reduce racemization.[5] Uronium/aminium salt-based coupling reagents such as HBTU, HATU, or TBTU are also widely used for their high efficiency and rapid reaction times.[5]

Detailed Experimental Protocol: Incorporation of this compound

This protocol outlines a standard, self-validating procedure for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

This compound

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling Reagent (e.g., HBTU/HATU or DIC)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Additive (e.g., Oxyma or HOBt, if using carbodiimide activation)

-

Resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)

-

Dichloromethane (DCM) for washing

-

Solid-phase peptide synthesis vessel

Procedure:

-

Resin Swelling:

-

Place the resin-bound peptide in the reaction vessel.

-

Wash the resin with DMF (3 x 5 mL/g of resin) to swell the polymer matrix, allowing for optimal reagent accessibility. This step is crucial for efficient reaction kinetics.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the suspension for 3-5 minutes. Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes. The two-step deprotection ensures complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 x 5 mL/g of resin) to remove all traces of piperidine and the fulvene-piperidine adduct.[10]

-

-

Preparation of the Coupling Solution (Activation):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).

-

Allow the solution to pre-activate for 1-2 minutes. Pre-activation ensures the formation of the active ester, ready for coupling.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The exact time may vary depending on the sequence.

-

-

Monitoring the Coupling Reaction (Self-Validation):

-

After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

-

Perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (blue/purple beads) indicates incomplete coupling.

-

If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated this compound.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 5 mL/g) and DCM (3 x 5 mL/g) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Visualization of the SPPS Cycle

The following diagram illustrates the core workflow for a single cycle of amino acid addition in Fmoc-SPPS.

Caption: Workflow for a single amino acid addition in Fmoc-SPPS.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides. The 3-methoxy modification provides a tool to subtly alter the electronic and steric environment of the tyrosine side chain, which can be leveraged to enhance the pharmacological properties of the final peptide. A thorough understanding of its properties and adherence to a robust, well-validated SPPS protocol, as detailed in this guide, are essential for its successful application in research and drug development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis.[Link]

-

AAPPTec. Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0.[Link]

-

Cusabio. this compound.[Link]

-

MDPI. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction.[Link]

-

ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.[Link]

-

Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).[Link]

-

Humana Press. Methods and protocols of modern solid phase peptide synthesis.[Link]

-

YouTube. Introduction To The FMOC Approach: solid phase peptide syntheses.[Link]

-

Wikipedia. L-DOPA.[Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]

-

Wiley Online Library. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.[Link]

-

Royal Society of Chemistry. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues.[Link]

-

Frontiers Media S.A. Editorial: Machine learning for peptide structure, function, and design.[Link]

-

Nature. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[Link]

-

Elsevier. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).[Link]

-

MDPI. Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study.[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chempep.com [chempep.com]

- 6. L-DOPA - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

A Technical Guide to the Spectroscopic Characterization of Fmoc-Tyr(3-Methoxy)-OH

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown in Materials Characterization

In the landscape of drug discovery and peptide synthesis, the precise characterization of building blocks is paramount. N-α-Fmoc-3-methoxy-L-tyrosine (Fmoc-Tyr(3-Methoxy)-OH) represents a valuable, albeit sparsely documented, derivative for introducing modified tyrosine residues into peptide chains. An extensive search of the public scientific literature and chemical supplier databases reveals a conspicuous absence of published experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

This guide, therefore, takes a dual approach. Firstly, it provides a robust theoretical framework, predicting the ¹H NMR, ¹³C NMR, and mass spectra of this compound based on established spectroscopic principles and data from closely related analogs. Secondly, it offers detailed, field-proven protocols for acquiring this critical data, empowering researchers to perform their own characterization. By juxtaposing predictive analysis with established methodologies, this document serves as both a reference and a practical handbook for scientists working with this and similar novel amino acid derivatives.

Molecular Structure and its Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. Understanding the constituent parts is key to interpreting both predicted and future experimental data.

Caption: Molecular structure of this compound.

The key structural features influencing the spectra are:

-

The Fmoc Group: This large, aromatic moiety will dominate the aromatic region of the ¹H NMR spectrum and contribute a significant number of signals to the ¹³C NMR spectrum.

-

The Chiral Center (α-carbon): The protons attached to and near this center are diastereotopic, which can lead to more complex splitting patterns.

-

The Substituted Phenyl Ring: The methoxy and hydroxyl groups on the tyrosine side chain will influence the chemical shifts of the aromatic protons and carbons through their electronic effects (donating electron density via resonance).

-

The Methoxy Group: This will produce a characteristic singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum.

Predicted Spectroscopic Data

While experimental data is not publicly available, we can predict the expected spectral characteristics with a high degree of confidence.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be complex, particularly in the aromatic region. The following table outlines the predicted chemical shifts (in ppm) and multiplicities for a spectrum recorded in a common NMR solvent like DMSO-d₆.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Fmoc Aromatic Protons | 7.90 - 7.30 | Multiplet | 8H | The eight protons of the fluorenyl ring system will produce a series of overlapping multiplets. |

| Tyrosine Aromatic Protons | 6.80 - 6.60 | Multiplet | 3H | The substitution pattern on the phenyl ring will lead to distinct signals for the three aromatic protons. |

| NH (Amide) | ~7.50 | Doublet | 1H | Coupling to the α-proton. The exact shift is solvent and concentration-dependent. |

| α-CH | ~4.30 | Multiplet | 1H | Coupling to the NH proton and the β-protons. |

| Fmoc-CH & CH₂ | 4.25 - 4.15 | Multiplet | 3H | Overlapping signals from the CH and CH₂ of the fluorenylmethoxy group. |

| OCH₃ (Methoxy) | ~3.75 | Singlet | 3H | A characteristic sharp singlet for the methoxy group protons. |

| β-CH₂ | ~3.00 & ~2.80 | Doublet of doublets (each) | 2H | Diastereotopic protons, each coupling to the α-proton and geminally to each other. |

| OH (Phenolic) | ~9.00 | Singlet (broad) | 1H | The chemical shift can vary significantly with solvent and concentration. |

| COOH (Carboxylic Acid) | >12.00 | Singlet (broad) | 1H | Often a very broad signal, sometimes not observed. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show a larger number of signals, corresponding to each unique carbon environment.

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| COOH (Carboxylic Acid) | ~173 | |

| Fmoc C=O (Carbonyl) | ~156 | |

| Tyrosine Aromatic C (C-OH, C-OCH₃) | 148 - 145 | Two quaternary carbons. |

| Fmoc Aromatic C (quaternary) | 144 - 141 | Four quaternary carbons in the fluorenyl group. |

| Tyrosine Aromatic C (quaternary) | ~128 | |

| Fmoc Aromatic CH | 128 - 120 | Multiple signals for the aromatic CH carbons of the fluorenyl group. |

| Tyrosine Aromatic CH | 120 - 112 | Three signals for the aromatic CH carbons of the tyrosine side chain. |

| Fmoc CH₂ | ~66 | |

| OCH₃ (Methoxy) | ~56 | |

| α-CH | ~55 | |

| Fmoc CH | ~47 | |

| β-CH₂ | ~37 |

Predicted Mass Spectrometry Data

For mass spectrometry, Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

Molecular Formula: C₂₅H₂₃NO₆

-

Molecular Weight: 433.46 g/mol

-

Predicted [M+H]⁺: 434.16

-

Predicted [M+Na]⁺: 456.14

-

Predicted [M-H]⁻: 432.14

Key Fragmentation Patterns: A characteristic fragmentation in MS/MS analysis would be the loss of the Fmoc group (222.07 Da) or cleavage at the benzyl position of the tyrosine side chain.

Comparative Analysis with Structurally Similar Analogs

To lend credence to our predictions, we can compare them with the known (though often limited) data of similar compounds. For instance, the ¹H NMR of Fmoc-L-Tyr(tBu)-OH shows aromatic signals for the Fmoc group in the 7.8-7.3 ppm range and for the tyrosine ring around 7.1 and 6.8 ppm. The α-CH is typically found around 4.4-4.2 ppm, and the β-CH₂ protons around 3.0-2.8 ppm. These values are in close agreement with our predictions for this compound, with the main difference expected in the tyrosine aromatic region due to the differing electronic effects of a methoxy versus a tert-butyl ether group.

Experimental Protocols for Data Acquisition

For researchers who have synthesized or acquired this compound, the following protocols provide a robust starting point for its characterization.

NMR Spectroscopy

Caption: Workflow for mass spectrometry data acquisition and analysis.

Trustworthiness through Self-Validation:

The combination of high-resolution mass spectrometry (HRMS) and NMR provides a self-validating system. HRMS confirms the elemental composition with high accuracy, while NMR confirms the connectivity and three-dimensional arrangement of the atoms. A match between the predicted and experimentally obtained data from both techniques provides a high level of confidence in the structural assignment.

Conclusion and a Call for Data Sharing

While a definitive, experimentally-derived spectroscopic dataset for this compound remains elusive in the public domain, this guide provides a comprehensive predictive analysis and robust protocols for its characterization. The close correlation between the predicted data and the experimental data of its structural analogs offers a strong foundation for researchers.

It is hoped that this guide will not only aid those working with this specific compound but also encourage the broader scientific community to publish full characterization data for novel reagents. The open sharing of such fundamental data is crucial for the acceleration of scientific discovery and innovation in drug development and materials science.

References

No direct experimental data for this compound was found in the public domain. The predictions and protocols are based on general principles of NMR and mass spectrometry and data from related compounds.

-

PubChem - National Center for Biotechnology Information. (Accessible at: [Link]) - A comprehensive database of chemical molecules and their activities against biological assays. Used for retrieving information on related Fmoc-amino acids.

Technical Handling & Risk Mitigation: Fmoc-Tyr(3-Methoxy)-OH

Executive Technical Summary

Fmoc-Tyr(3-Methoxy)-OH (CAS: 881911-32-6) is a specialized non-canonical amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS) to introduce the 3-methoxy-L-tyrosine residue (a structural analog of 3-O-methyldopa). Unlike standard tyrosine derivatives which often carry tert-butyl protection on the phenolic hydroxyl, this reagent typically presents with a free phenolic hydroxyl group at the 4-position, sterically modulated by the ortho-methoxy group.

This structural nuance dictates specific handling protocols to prevent oxidative degradation (browning) and unintended O-acylation during synthesis. This guide defines the safety, storage, and experimental parameters required to maintain reagent integrity and operator safety.

Physicochemical Identity & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-methoxy-L-tyrosine |

| Synonyms | Fmoc-3-methoxy-Tyr-OH; Fmoc-3-O-methyl-DOPA |

| CAS Number | 881911-32-6 |

| Molecular Formula | C₂₅H₂₃NO₆ |

| Molecular Weight | 433.45 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |

| Side Chain | 3-methoxy-4-hydroxyphenyl (Free Phenol) |

Hazard Identification & Safety Profile (GHS)

While specific toxicological data for this derivative is limited, it is classified based on the functional moiety profile (Fmoc-amino acids) and its metabolic parent (3-methoxy-tyrosine).

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Critical Exposure Risks

-

Inhalation: Fine dust generation during weighing can irritate the upper respiratory tract.

-

Sensitization: Fmoc derivatives can act as sensitizers; repeated dermal contact may induce allergic dermatitis.

-

Hydrolysis Products: In contact with basic moisture, the Fmoc group may cleave, releasing dibenzofulvene , a potential skin irritant.

Technical Handling Protocols

Storage & Stability Lifecycle

The methoxy-phenol moiety is susceptible to slow oxidation and hygroscopic degradation. Strict adherence to the "Cold-Dry" chain is mandatory.

Figure 1: Reagent lifecycle emphasizing temperature equilibration and inert gas resealing.

Protocol:

-

Arrival: Inspect for yellowing (sign of oxidation).

-

Storage: Store at -20°C . The container must be tightly sealed and preferably stored within a secondary desiccator.

-

Equilibration: Before opening, allow the vial to warm to room temperature (approx. 1 hour) in a desiccator. Failure to do this causes condensation , leading to hydrolysis of the Fmoc group or clumping of the powder.

Weighing & Solubilization

PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95 dust mask (or fume hood operation).

-

Weighing: Perform in a draft-free enclosure or fume hood to contain dust. Use an anti-static gun if the powder is static-charged.

-

Solvent Selection:

-

Preferred: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

-

Concentration: Typical SPPS concentration is 0.1 M – 0.2 M.

-

Dissolution: Vortex gently. If the solution is cloudy, mild sonication (30s) is permissible. Avoid heating >40°C to prevent Fmoc cleavage.

-

Synthesis Integration (SPPS Insights)

Technical Insight: The free phenolic hydroxyl at position 4 presents a risk of O-acylation if highly reactive coupling reagents (e.g., HATU/HOAt) are used with large excesses of base (DIEA/NMM).

-

Coupling Reagent: Use DIC/Oxyma or HBTU/HOBt to minimize side reactions.

-

Base Handling: Add the base (DIEA) immediately before adding the activated amino acid to the resin. Prolonged pre-activation with base increases the risk of Fmoc cleavage or racemization.

-

Side Reaction Mitigation: The 3-methoxy group provides steric protection, reducing O-acylation compared to bare Tyr. However, if O-acylation is suspected (mass shift + amino acid mass), treat the resin with 20% piperidine (standard deprotection) which typically reverses O-acylation on tyrosine.

Emergency Response Logic

In the event of exposure or spillage, follow this logic flow to minimize harm.

Figure 2: Immediate response protocols for personnel exposure and laboratory spills.

Waste Disposal

-

Classification: Hazardous Chemical Waste.

-

Protocol: Do not dispose of down the drain. Collect in a container labeled for "Solid Organic Waste" (if powder) or "Halogen-Free Organic Solvents" (if dissolved in DMF).

-

Deactivation: No specific deactivation required beyond standard incineration protocols handled by EHS services.

References

-

PubChem. 3-Methoxytyrosine (Compound Summary). [Link]

Methodological & Application

Technical Application Note: Optimized SPPS Coupling of Fmoc-Tyr(3-Methoxy)-OH

Abstract & Chemical Context

This guide details the standard protocol for the solid-phase peptide synthesis (SPPS) coupling of Fmoc-3-methoxy-L-tyrosine (Fmoc-Tyr(3-Methoxy)-OH).[1] This amino acid is a critical intermediate in the synthesis of peptidomimetics and is often used as a stable analog of L-DOPA or to modulate the physicochemical properties (hydrophobicity, hydrogen bonding) of bioactive peptides.[1]

Critical Distinction: Isomer Identity

It is imperative to distinguish between This compound (Ring substitution at position 3; Phenol at position 4) and Fmoc-Tyr(Me)-OH (O-methylation of the phenol at position 4).[1]

-

This compound: Contains a phenolic hydroxyl group (position 4) and a methoxy group (position 3).[1] The phenolic -OH is nucleophilic and requires protection (typically tBu ) or careful activation strategies to prevent O-acylation.[1]

-

Fmoc-Tyr(Me)-OH: The side chain is an anisole ether; it is chemically inert during coupling.[1]

This protocol focuses on the ring-substituted derivative: this compound. [1]

Synthesis Challenges

-

Steric Hindrance: The ortho-methoxy group creates steric bulk near the coupling site, potentially slowing reaction kinetics compared to native Tyrosine.[1]

-

Electronic Effects: The electron-donating methoxy group increases the electron density of the aromatic ring, making the phenolic oxygen (if unprotected) more nucleophilic and prone to side reactions (esterification/branching).[1]

-

Racemization: While Tyrosine derivatives are generally resistant to racemization, the use of strong bases (e.g., DBU, high concentrations of DIEA) during slow couplings can induce chirality loss.[1]

Materials & Reagents

| Component | Specification | Purpose |

| Amino Acid | This compound | Building block.[1] Preferably side-chain protected (tBu).[1][2][3][4] |

| Resin | Rink Amide or Wang (0.3–0.6 mmol/g) | Solid support.[1] Low loading recommended to reduce aggregation.[1] |

| Activator | DIC (N,N′-Diisopropylcarbodiimide) | Carbodiimide activator; minimizes O-acylation risks.[1] |

| Additive | Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) | Suppresses racemization; superior safety profile to HOBt.[1] |

| Base | DIEA (Diisopropylethylamine) | Only required if using HATU/HBTU (See warnings below).[1] |

| Solvent | DMF (Peptide Synthesis Grade) | Main reaction solvent.[1][5] |

| Deprotection | 20% Piperidine in DMF | Removal of Fmoc group.[1][3][5][6] |

Experimental Protocol

Workflow Visualization

The following diagram outlines the decision logic for coupling this compound, specifically addressing the side-chain protection status.

Caption: Decision tree for coupling this compound emphasizing activator selection based on side-chain protection.

Step-by-Step Methodology

Step 1: Resin Preparation & Fmoc Deprotection[6]

-

Swelling: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes.

-

Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min).[1][6]

-

Wash: Drain and wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine (essential to prevent premature Fmoc removal of the incoming AA).[1]

Step 2: Activation (Choose A or B)[1]

Method A: DIC/Oxyma (Recommended for Unprotected Phenol or Racemization Prone Sequences) [1]

-

Rationale: This method creates a neutral pH environment, significantly reducing the risk of O-acylation on the free phenolic hydroxyl of the Tyr derivative.[1]

-

Calculations (for 0.1 mmol scale):

-

Procedure:

-

Dissolve AA and Oxyma in minimal DMF (approx. 2-3 mL).

-

Add DIC immediately prior to adding to the resin.

-

Pre-activation: Allow to react for 2 minutes (solution turns yellow/orange).

-

Method B: HATU/DIEA (Recommended ONLY for tBu-Protected AA) [1]

-

Rationale: Faster kinetics for sterically hindered amino acids, but the basic environment (DIEA) promotes esterification if the phenol is free.[1]

-

Calculations:

-

Procedure:

Step 3: Coupling[1][4][6]

-

Agitate (shake/vortex) at Room Temperature.

-

Standard Time: 60 minutes.

-

Hindered/Difficult Sequence: 90–120 minutes.[1]

-

-

Drain and Wash: DMF (3 x 1 min).

Step 4: Monitoring (Kaiser Test)

Perform a Kaiser Test (Ninhydrin) on a few resin beads.[1]

-

Colorless/Yellow Beads: Coupling complete.

-

Blue Beads: Incomplete coupling (free amines present).[1]

-

Action: Perform a Double Coupling . Repeat Step 2 & 3 using fresh reagents (consider switching to HATU if DIC failed, provided the side chain is protected).[1]

-

Step 5: Capping (Optional but Recommended)

If a faint blue color persists after double coupling, cap unreacted amines to prevent deletion sequences.[1]

-

Reagent: Acetic Anhydride (5%) + Pyridine (6%) in DMF.[1]

-

Time: 10 minutes.

Troubleshooting & Optimization Data

The following table summarizes common issues encountered with methoxy-tyrosine derivatives and their solutions.

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance from 3-OMe group.[1] | Increase temperature to 50°C (Microwave SPPS) or use 5 eq. of AA. |

| Side Chain Esterification | Free phenol reacting with activated AA (O-acylation).[1] | Must use DIC/Oxyma .[1] Avoid HATU/DIEA. Treat resin with 20% Piperidine (5 min) after coupling to cleave any formed esters before the next step.[1] |

| Racemization | Prolonged activation or high base concentration.[1] | Use Oxyma Pure (superior to HOBt).[1] Limit pre-activation time. |

| Incomplete Fmoc Removal | Aggregation of hydrophobic sequences.[1] | Use DBU (2%) in the deprotection cocktail or heat to 40°C during deprotection.[1] |

References

-

BenchChem. (2025).[1][3][5] Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Side-reaction Context). Retrieved from [1]

-

Albericio, F., et al. (2018).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Organic Process Research & Development. (Contextual citation for Oxyma usage).

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Activation and Coupling. Retrieved from [1]

-

University of California, Irvine (Nowick Lab). (Version 1.7.2).[1] Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [1]

(Note: While specific literature on 3-methoxytyrosine coupling is niche, the protocols above are derived from authoritative standards for hindered and side-chain modified Tyrosine derivatives in SPPS.)

Sources

Application Notes and Protocols for the Cleavage of Peptides Containing 3-Methoxytyrosine from Solid-Phase Resin

Introduction: The Unique Challenge of 3-Methoxytyrosine

3-Methoxytyrosine is a valuable unnatural amino acid incorporated into peptides to serve as a probe for studying enzymatic mechanisms, particularly in the context of catechol-O-methyltransferase (COMT) activity, or to modulate the pharmacological properties of bioactive peptides. Its structure, featuring a methoxy group on the aromatic ring of tyrosine, introduces specific chemical considerations during the final and critical step of solid-phase peptide synthesis (SPPS): the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Standard cleavage protocols, typically employing strong acids like trifluoroacetic acid (TFA), are designed to be robust. However, the electron-donating nature of the 3-methoxy group increases the nucleophilicity of the aromatic ring, potentially rendering it more susceptible to electrophilic attack by carbocations generated during the cleavage process. This heightened reactivity necessitates a carefully optimized cleavage cocktail to prevent unwanted side reactions and ensure the integrity of the final peptide product. This application note provides a detailed guide to the principles and protocols for the successful cleavage of peptides containing 3-methoxytyrosine from various solid-phase resins.

Core Principles: The Chemistry of Cleavage and the Role of Scavengers

The cleavage of a peptide from the resin and the removal of acid-labile side-chain protecting groups is an acid-catalyzed process, most commonly using TFA.[1] This process generates highly reactive carbocations from the protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker itself.[1] These electrophilic species can readily attack electron-rich amino acid residues, leading to undesired modifications.

Sensitive residues that are particularly susceptible to such modifications include tryptophan, methionine, cysteine, and tyrosine. The inclusion of "scavengers" in the cleavage cocktail is therefore essential to "trap" these carbocations before they can react with the peptide.[2] The choice and concentration of scavengers are dictated by the specific amino acid composition of the peptide.

For peptides containing 3-methoxytyrosine, the primary concern is the potential for electrophilic substitution on the activated aromatic ring. The methoxy group, being an ortho-, para-director, could activate the ring towards alkylation by carbocations. Therefore, a well-designed cleavage cocktail must effectively quench these electrophiles.

Visualizing the Cleavage Workflow

The general workflow for the cleavage of a peptide from the solid-phase resin is a multi-step process that requires careful execution to maximize yield and purity.

Caption: General workflow for peptide cleavage from solid-phase resin.

Optimized Cleavage Cocktails for 3-Methoxytyrosine-Containing Peptides

While the O-methyl group of 3-methoxytyrosine is generally stable to standard TFA cleavage conditions, the increased electron density of the aromatic ring warrants the use of a robust scavenger cocktail to prevent potential side reactions such as alkylation. Based on established principles for protecting electron-rich aromatic residues, the following cleavage cocktails are recommended.

Table 1: Recommended Cleavage Cocktails

| Cocktail Name | Composition (v/v) | Key Scavengers & Rationale | Suitable for Peptides with... |

| Modified Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS) | Phenol: Acts as a scavenger for carbocations and is particularly effective in protecting tyrosine and other phenolic residues. TIS: A highly effective scavenger of carbocations, especially those derived from trityl-based protecting groups.[3] | Peptides without other highly sensitive residues like Cysteine or Methionine. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Thioanisole, EDT: A powerful combination of scavengers that provides comprehensive protection for a wide range of sensitive residues, including Cys, Met, Trp, and Tyr.[4] | Complex peptides containing multiple sensitive residues in addition to 3-methoxytyrosine. |

Causality Behind Experimental Choices:

-

Trifluoroacetic Acid (TFA): The primary reagent responsible for cleaving the peptide from the resin and removing acid-labile protecting groups. A concentration of 80-95% is typically used.

-

Phenol: The structural similarity of phenol to the tyrosine side chain makes it an excellent competitive scavenger for electrophiles that might otherwise react with the 3-methoxytyrosine residue.

-

Triisopropylsilane (TIS): TIS is a "hard" scavenger that is particularly effective at reducing and capping carbocations.[3] Its use is highly recommended to minimize alkylation of the electron-rich aromatic ring of 3-methoxytyrosine.

-

Water: A small amount of water is often included to act as a proton source and to help hydrolyze the ester linkage to the resin, particularly for Wang and Rink Amide resins.

-

Thioanisole and 1,2-Ethanedithiol (EDT): These "soft" scavengers are crucial when the peptide contains other sensitive residues like cysteine (to prevent re-attachment of trityl groups) and methionine (to prevent oxidation).[4]

Detailed Experimental Protocol: Cleavage from Wang Resin

This protocol provides a step-by-step methodology for the cleavage of a peptide containing 3-methoxytyrosine from Wang resin using the Modified Reagent B cocktail.

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Phenol, crystalline

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Dichloromethane (DCM)

-

Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

-

Shaker or vortex mixer

-

Centrifuge and centrifuge tubes

-

Nitrogen gas supply

Procedure:

-

Resin Preparation:

-

Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

-

Wash the resin with dichloromethane (DCM) (3 x 5 mL) to swell the resin beads and remove any residual solvents from synthesis.

-

Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

-

Cleavage Cocktail Preparation (Modified Reagent B):

-

Caution: Prepare the cleavage cocktail in a certified fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. TFA is highly corrosive.

-

For 100 mg of resin, prepare approximately 2 mL of the cocktail.

-

In a glass vial, carefully mix the following reagents in the specified order:

-

Trifluoroacetic acid (TFA): 1.76 mL (88%)

-

Phenol (liquefied by warming to 50 °C or use a 90% phenol in water solution and adjust volumes accordingly): 0.1 mL (5%)

-

Deionized Water: 0.1 mL (5%)

-

Triisopropylsilane (TIS): 0.04 mL (2%)

-

-

Mix the solution gently until homogeneous. The cocktail should be used immediately after preparation.

-

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried peptide-resin.

-

Seal the reaction vessel and agitate the mixture gently at room temperature for 2-3 hours. A longer reaction time (up to 4 hours) may be necessary for peptides with multiple arginine residues or other difficult-to-remove protecting groups.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture directly into a larger centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA filtrate). A white precipitate of the crude peptide should form immediately.

-

Rinse the resin with a small amount of fresh TFA (2 x 0.5 mL) and add the washings to the ether.

-

Incubate the ether suspension at -20°C for at least 30 minutes to maximize peptide precipitation.

-

-

Peptide Isolation:

-

Centrifuge the suspension at low speed (e.g., 3000 rpm) for 5 minutes to pellet the crude peptide.

-

Carefully decant the supernatant (ether).

-

Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers and dissolved organic impurities. Repeat the centrifugation and decanting steps.

-

After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

-

Self-Validating System: Analysis and Troubleshooting

To ensure the integrity of the cleaved peptide, it is crucial to analyze the crude product before proceeding with purification.

Analysis of Crude Peptide:

-

Mass Spectrometry (MS): A small aliquot of the crude peptide should be dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS). This will confirm the molecular weight of the desired peptide and indicate the presence of any major side products.

-

High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) of the crude product will provide a profile of the purity of the peptide and help to identify any deletion sequences or byproducts.[5]

Troubleshooting Common Issues:

| Issue | Potential Cause | Suggested Solution |

| Incomplete Cleavage | Insufficient reaction time or TFA concentration. | Increase the cleavage time to 4 hours. If the problem persists, perform a small-scale test cleavage with a higher TFA concentration (e.g., 95%). |

| Presence of Side Products (e.g., +72 Da adducts) | Inefficient scavenging of tert-butyl cations. | Ensure the cleavage cocktail is freshly prepared. For particularly sensitive sequences, consider increasing the scavenger concentration (e.g., TIS to 3-5%). |

| Oxidation of Methionine | Exposure to air during cleavage or work-up. | If the peptide contains methionine, use Reagent K which contains thioanisole and EDT.[4] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). |

| Poor Precipitation | Peptide is very hydrophilic or present in low concentration. | Use a larger volume of cold ether. Ensure the ether is sufficiently cold (-20°C or colder). Lyophilization of the TFA solution (after partial evaporation) can be an alternative, but care must be taken with TFA fumes. |

Conclusion

The successful cleavage of peptides containing 3-methoxytyrosine from solid-phase supports is readily achievable with careful consideration of the cleavage cocktail composition. The electron-rich nature of the 3-methoxytyrosine ring necessitates the use of a robust scavenger system to prevent electrophilic side reactions. By employing an optimized cocktail, such as a modified Reagent B or Reagent K, and following a meticulous experimental protocol, researchers can obtain high-purity peptides ready for downstream applications in drug discovery and biochemical research. The principles and protocols outlined in this application note provide a solid foundation for achieving this critical step in solid-phase peptide synthesis.

References

- WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.

-

Cleavage Cocktail Selection. CDN. Available at: [Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

-

Insoluble peptide after deprotection and cleavage? ResearchGate. Available at: [Link]

-

Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science (RSC Publishing). DOI:10.1039/D3SC02543H. Available at: [Link]

-

A novel tyrosine hyperoxidation enables selective peptide cleavage. PMC - NIH. Available at: [Link]

-

Cleavage Cocktails; Reagent K. Aapptec Peptides. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. Available at: [Link]

-

Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PMC - NIH. Available at: [Link]

-

3-Methoxytyrosine as an indicator of dopaminergic manipulation in equine plasma. Available at: [Link]

-

Overview of peptide and protein analysis by mass spectrometry. PubMed. Available at: [Link]

-

Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

Sources

Use of Fmoc-Tyr(3-Methoxy)-OH for synthesizing fluorescently labeled peptides.

Application Note: Site-Specific Incorporation of Fmoc-Tyr(3-Methoxy)-OH for Intrinsic Fluorescence Probing

Abstract

This guide details the protocol for utilizing This compound (3-Methoxytyrosine) in Solid-Phase Peptide Synthesis (SPPS). Unlike standard extrinsic labeling (e.g., FITC, Rhodamine) which introduces bulky heterocycles that may perturb peptide folding, 3-Methoxytyrosine serves as an isosteric intrinsic fluorescent probe . The methoxy substituent at the 3-position of the phenol ring alters the electronic environment, shifting the pKa and fluorescence emission spectrum relative to native Tyrosine. This allows researchers to monitor local electrostatic environments, solvent accessibility, and proton-coupled electron transfer (PCET) mechanisms with atomic-level resolution.

Introduction & Scientific Rationale

The Challenge of Native Tyrosine

Native L-Tyrosine (Tyr) is a useful intrinsic fluorophore (

-

Deprotonated (Phenolate): Non-fluorescent (Quenched).

-

Excited-State Proton Transfer (ESPT): In aqueous solution, excited Tyr often loses a proton to the solvent, quenching its own fluorescence.

The Solution: this compound

Incorporating 3-Methoxytyrosine introduces an electron-donating methoxy group ortho to the hydroxyl.

-

pKa Shift: The methoxy group alters the acidity of the phenolic proton, making it a distinct pH sensor compared to native Tyr.

-

Spectral Shift: The substituent induces a bathochromic shift (red shift) in emission, allowing it to be spectrally resolved from native Tyrosine residues in the same peptide.

-

Mechanistic Probe: It is frequently used to decouple proton transfer from electron transfer in redox-active peptides (PCET studies).

Chemical Specifications & Stability

| Property | Specification |

| Chemical Name | Fmoc-3-methoxy-L-tyrosine |

| Formula | |

| Molecular Weight | ~433.45 g/mol |

| Fmoc Group | Base-labile (removed by Piperidine) |

| Side Chain | 3-Methoxy-4-Hydroxyphenyl (Stable to TFA) |

| Solubility | Soluble in DMF, NMP |

| Fluorescence |

Critical Note on Nomenclature: Ensure you are using This compound (Ring modification, free OH) and not Fmoc-Tyr(Me)-OH (O-Methyl protection, methoxy ether). The latter (O-Methyl) caps the phenol entirely, preventing ionization and acting as a "fluorescence lock," whereas the former (3-Methoxy) modulates the phenol's properties.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol uses standard Fmoc chemistry. The 3-methoxy group is robust and requires no special protection/deprotection steps.

Materials

-

Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma (Preferred for lower racemization).

-

Deprotection: 20% Piperidine in DMF.[5]

-

Cleavage Cocktail: TFA/TIS/H

O (95:2.5:2.5).

Synthesis Workflow (Automated or Manual)

Step 1: Resin Swelling Swell resin in DMF for 30 minutes.

Step 2: Fmoc Deprotection

Treat resin with 20% Piperidine/DMF (

Step 3: Coupling this compound

-

Activation: Dissolve 4 eq. of this compound and 3.9 eq. of HBTU in DMF. Add 8 eq. of DIEA.

-

Reaction: Add activated solution to resin.[6] Shake for 45–60 minutes at Room Temp.

-

Note: The steric hindrance of the methoxy group is minimal; standard coupling times are sufficient.

Step 4: Washing & Capping Wash with DMF. Perform Kaiser test (Ninhydrin) to ensure complete coupling. If positive (blue), repeat coupling.

Step 5: Final Cleavage After chain assembly is complete:

-

Wash resin with DCM (

). Dry under Nitrogen. -

Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H

O). -

Shake for 2–3 hours. (The methoxy ether is stable in TFA).

-

Precipitate peptide in cold Diethyl Ether.

Visualization of Workflow

Figure 1: SPPS workflow for incorporating this compound. The cycle repeats for subsequent amino acids.

Application: Fluorescence Characterization

Once synthesized and purified (HPLC), the peptide is ready for spectroscopic analysis.

Spectral Comparison Protocol

-

Buffer Preparation: Prepare 50 mM Phosphate buffers ranging from pH 4.0 to pH 12.0.

-

Concentration: Dissolve peptide to 10

M. -

Excitation: Set

nm. -

Emission Scan: Scan

from 290 nm to 450 nm.

Expected Results

-

Native Tyr: Emission peak ~303 nm. Intensity drops significantly at pH > 10 (pKa ~10.1).

-

Tyr(3-Methoxy): Emission peak slightly red-shifted (~305–310 nm).

-

pKa Determination: Plot Fluorescence Intensity vs. pH. The inflection point indicates the pKa of the modified phenol. The electron-donating methoxy group typically increases the pKa, making the fluorophore stable over a wider pH range than native Tyrosine.

Data Table: Comparative Properties

| Feature | Native Tyrosine (Tyr) | 3-Methoxytyrosine (Tyr(3-OMe)) |

| Excitation Max | 274 nm | 276 nm |

| Emission Max | 303 nm | 305–310 nm |

| Quantum Yield | ~0.14 | ~0.02 – 0.10 (Environment dependent) |

| pKa (Phenol) | ~10.1 | ~10.3 – 11.0 (Shifted) |

| Main Utility | General Protein Fluorescence | Local pH probe / Redox mechanistic probe |

Mechanistic Diagram

Figure 2: Jablonski-style diagram illustrating the fluorescence pathway. The 3-Methoxy modification modulates the deprotonation pathway, altering the ratio between Emission and Quenching.

Troubleshooting & Tips

-

Solubility: Peptides containing multiple aromatic residues (Tyr, Trp, Phe) can aggregate. Use a PEG-based resin (e.g., ChemMatrix) if synthesis fails.

-

Purification: Tyr(3-Methoxy) is slightly more hydrophobic than native Tyr. Expect a shift in retention time on Reverse-Phase HPLC (C18 column).

-

Identification: Mass Spectrometry (ESI-MS) is essential. The mass difference is exactly +30.03 Da (Methoxy vs Hydrogen) relative to the native sequence.

References

- Solid-Phase Peptide Synthesis (SPPS) Standard Protocols. Source: Merck / Sigma-Aldrich Technical Library.

-

Fluorescence Properties of Tyrosine and Analogs.

- Source: OMLC / PhotochemCAD D

-

URL:[Link]

-

Fmoc-Tyr(Me)

- Source: PubChem Labor

-

URL:[Link]

-

Mechanisms of Tyrosine Fluorescence Quenching.

- Source: Laws, W. R., & Sutherland, J. C. (1986). Photochemistry and Photobiology.

-

URL:[Link]

Sources

Application Note: Monitoring the Incorporation of 3-Methoxytyrosine in Peptide Sequences

Introduction & Chemical Basis[1][2][3][4][5][6]

The incorporation of 3-methoxytyrosine (3-MT) —also known as 3-O-methyldopa—into peptide sequences is a critical modification used in peptidomimetics to modulate receptor binding affinity, metabolic stability, and lipophilicity. Unlike the standard amino acid Tyrosine (Tyr), 3-MT possesses a methoxy group at the meta (3) position of the phenyl ring, while retaining the phenolic hydroxyl at the para (4) position.

This modification introduces a mass shift of +30.01 Da relative to native Tyrosine. Accurately monitoring this incorporation is essential for two distinct reasons:

-

Synthetic Verification: Confirming successful coupling of the non-canonical amino acid (NCAA) during Solid Phase Peptide Synthesis (SPPS).

-

Metabolic Profiling: Distinguishing the engineered 3-MT residue from potential metabolic byproducts (e.g., O-methylation of Tyrosine by COMT enzymes).

Chemical Properties & Challenges

-

Residue Mass: 193.07 Da (vs. Tyr 163.06 Da).

-

Hydrophobicity: 3-MT is more hydrophobic than Tyr due to the methyl ether, resulting in longer retention times on Reverse Phase (RP) columns.

-

Isobaric Interference: 3-MT is isomeric with O-methyltyrosine (Tyr(Me)), where the phenolic oxygen is methylated. High-fidelity chromatography is required to separate these regioisomers.

Methodology: Solid Phase Peptide Synthesis (SPPS)

Objective: Efficient coupling of Fmoc-3-methoxy-Tyr-OH into a growing peptide chain.

Critical Considerations (Expertise & Experience)

-

Side-Chain Protection: The phenolic hydroxyl group at position 4 of 3-MT is nucleophilic. If left unprotected, it can undergo O-acylation during subsequent coupling steps, leading to branched peptides (depsitides). Recommendation: Use Fmoc-3-methoxy-Tyr(tBu)-OH . If the tBu-protected building block is unavailable, use a "soft" coupling reagent (DIC/Oxyma) and avoid high concentrations of base (DIEA) to minimize side reactions.

-

Steric Hindrance: The methoxy group at the ortho position to the peptide backbone (relative to the side-chain connection) introduces minor steric bulk. Double coupling is mandatory.

Protocol A: Automated Synthesis Cycle (0.1 mmol scale)

-

Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) for C-terminal amides, or Wang resin for acids.

-

Swelling: DMF (2 x 15 min).

-

Deprotection: 20% Piperidine in DMF (1 x 2 min, 1 x 10 min). Wash with DMF (5x).

-

Coupling (Double Coupling Cycle):

-

Reagents: Fmoc-3-methoxy-Tyr(tBu)-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq).

-

Solvent: NMP/DMF (1:1 v/v) to improve solubility of the hydrophobic NCAA.

-

Reaction Time: 2 x 45 minutes at Room Temperature.

-

Note: If using microwave-assisted SPPS, limit temperature to 50°C to prevent premature loss of the methoxy group or racemization.

-

-

Capping: Acetic anhydride/DIEA/DMF (10:5:85) for 5 minutes to terminate unreacted chains.

-

Cleavage:

-

Cocktail: TFA/TIPS/Water (95:2.5:2.5).

-

Duration: 2–3 hours. The TIPS (Triisopropylsilane) scavenger is crucial to prevent re-alkylation of the electron-rich 3-methoxy-phenol ring by carbocations generated during cleavage.

-

Analytical Monitoring: UHPLC-HRMS Workflow

Objective: Unambiguous identification and quantification of the 3-MT residue using High-Resolution Mass Spectrometry (HRMS).

Workflow Logic

The detection relies on the unique mass signature and the specific fragmentation of the 3-MT side chain. We utilize the Immonium Ion as a diagnostic marker.[1]

-

Tyrosine Immonium Ion:

136.07 -

3-Methoxytyrosine Immonium Ion:

166.08

Protocol B: LC-MS/MS Configuration

| Parameter | Setting | Rationale |

| Column | C18 Core-Shell (2.1 x 100 mm, 1.7 µm) | Provides peak capacity to resolve 3-MT from Tyr and Tyr(Me). |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |

| Gradient | 5% B to 60% B over 15 min | Shallow gradient required to separate hydrophobic isomers. |

| Flow Rate | 0.3 mL/min | Optimal for ESI efficiency. |

| MS Mode | Positive ESI, Data Dependent Acquisition (DDA) | Allows simultaneous precursor detection and fragmentation. |

| Target Mass | [M+H]+ (Calc: Peptide Mass + 30.01 Da) | Specific mass shift verification. |

Diagnostic Fragmentation Pathway

The following Graphviz diagram illustrates the fragmentation logic used to confirm the presence of 3-MT.

Caption: MS/MS fragmentation pathway highlighting the diagnostic shift of the immonium ion from m/z 136 (Tyr) to m/z 166 (3-MT).

Data Interpretation & Troubleshooting

Distinguishing Isomers (3-MT vs. Tyr(Me))

If your synthesis or biological sample might contain O-methyltyrosine (Tyr(Me)), mass spectrometry alone (MS1) is insufficient as they are isobaric.

-

Retention Time: 3-MT generally elutes earlier than O-methyltyrosine on standard C18 columns because the phenolic -OH (in 3-MT) is more polar than the methoxy ether at the para-position (in Tyr(Me)).

-

Fragmentation (MS2):

-

3-MT: Yields a major fragment at m/z 166.08 (Immonium).

-

Tyr(Me): Yields a major fragment at m/z 166.08 (Immonium) but often shows a distinct loss of methyl radical or methanol depending on collision energy. Note: Chromatographic separation is the most reliable differentiation method.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Incorporation | Steric hindrance at coupling site. | Switch to HATU (1 eq) or use microwave coupling (50°C, 10 min). |

| Multiple Peaks (+42 Da) | Acetylation of free OH. | Ensure use of Fmoc-3-methoxy-Tyr(tBu)-OH. If using free OH, skip capping step after this specific coupling. |

| Peak Broadening | Racemization during coupling. | Use Oxyma Pure instead of HOBt; keep base (DIEA) ratio strictly 2:1 relative to coupling reagent. |

| Signal Suppression | Co-elution with matrix. | Optimize gradient: hold at 5% B for 2 min before ramping to flush salts. |

Experimental Workflow Summary

This diagram summarizes the end-to-end process for incorporating and verifying 3-MT.

Caption: Operational workflow from peptide design to analytical quality control.

References

-

PubChem. (n.d.). 3-Methoxytyrosine (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

-

Pezzoli, S. et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. Clinica Chimica Acta. Retrieved from [Link]

-

Masonaco. (n.d.). Separation of m/p-tyrosines. Masonaco.org. Retrieved from [Link]

-

Zhang, X. et al. (2008). Synthesis of 3,5-difluorotyrosine-containing peptides: application in substrate profiling. PubMed. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). 3-Methoxytyrosine Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-Tyr(3-Methoxy)-OH Coupling Optimization

Topic: Troubleshooting incomplete coupling of Fmoc-Tyr(3-Methoxy)-OH Content Type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Peptide Synthesis Support Module. You are accessing this guide because you are experiencing incomplete coupling or low crude purity when incorporating This compound (3-methoxytyrosine or 3-O-methyl-DOPA derivative) into a peptide sequence.

This residue presents a dual challenge: steric hindrance due to the ortho-substitution on the aromatic ring and electronic activation of the aromatic system, which increases the risk of racemization. The guide below synthesizes mechanistic insights with field-proven protocols to resolve these issues.

Part 1: The Pre-Flight Check (Critical Diagnostics)

Q1: I am seeing a deletion sequence at the Tyr(3-OMe) position. Is this purely a steric issue? Diagnosis: Not necessarily. While the 3-methoxy group adds steric bulk near the peptide backbone, you must first rule out side-chain interference .

-

Check your Building Block: Verify the protection status of the phenolic hydroxyl (position 4).

-

Scenario A: Fmoc-Tyr(3-OMe)-OH (Free Phenol). If the 4-OH is unprotected, it can act as a nucleophile, leading to O-acylation (branched peptides) or ester formation. This consumes your activated amino acid, appearing as "incomplete coupling" of the main chain.

-

Scenario B: Fmoc-Tyr(3-OMe)(tBu)-OH (Protected). If the 4-OH is protected (e.g., tBu), the issue is likely steric shielding of the activated carboxyl group or peptide aggregation on the resin.

-

Q2: The Kaiser test is slightly orange, not blue. Is the coupling complete? Answer: Do not trust the Kaiser test for this specific residue.

-

Why? The methoxy group is electron-rich. If the coupling is incomplete, the remaining amine might be buried in a hydrophobic pocket created by the bulky tyrosine derivative, leading to a false negative (no color).

-

Recommendation: Use the Chloranil Test (more sensitive for secondary amines or aggregated sequences) or perform a micro-cleavage followed by HPLC/MS analysis to confirm the presence of the Ante-Tyr sequence (deletion product).

Part 2: Reagent & Chemical Optimization

Q3: I am using standard DIC/HOBt activation. Why is it failing? Analysis: Carbodiimide couplings (DIC) are often too slow for sterically hindered amino acids. The 3-methoxy group creates a "steric wall" that retards the approach of the resin-bound amine.

-

The Fix: Switch to Uronium (HATU) or Phosphonium (PyBOP) activators. These generate highly reactive active esters (At-esters) that accelerate acylation kinetics faster than the rate of side reactions (like anhydride formation).

Q4: Will the electron-rich ring cause racemization? Answer: Yes, this is a significant risk.

-

Mechanism: The 3-methoxy group is an electron-donating group (EDG). It increases electron density on the aromatic ring, which can stabilize the enol intermediate formed during activation (oxazolone formation). This promotes loss of chirality at the alpha-carbon.

-

Solution:

-

Use Oxyma Pure: Replace HOBt with Ethyl cyano(hydroxyimino)acetate (Oxyma Pure). It is superior in suppressing racemization while maintaining high coupling efficiency [1].

-

Base Control: Avoid large excesses of DIPEA. Use TMP (2,4,6-Trimethylpyridine / Collidine) as the base. Collidine is a weaker base than DIPEA and significantly reduces base-catalyzed racemization during the coupling of sensitive residues like Cys, His, and substituted Tyr [2].

-

Part 3: Physical Parameters & Aggregation

Q5: The sequence following this residue is hydrophobic. How do I prevent aggregation? Answer: The bulk of Tyr(3-OMe) can disrupt hydrogen bonding, but if the surrounding sequence is aggregation-prone (beta-sheet formation), the reactive amine becomes inaccessible.

-

Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for this specific coupling step. NMP has better solvating power for aggregated chains.

-

Chaotropic Salts: Add 0.1 M LiCl or K-Oxyma to the coupling mixture. These salts disrupt inter-chain hydrogen bonds, "opening up" the resin structure.

Q6: Can I use microwave heating? Answer: Yes, but with caution.

-

Protocol: Heat to 50°C (max 75°C).

-

Warning: Higher temperatures (>75°C) with electron-rich aromatic residues increase the risk of premature Fmoc removal or aspartimide formation if Asp is present in the sequence.

Part 4: Optimized Protocol (The "Gold Standard")

Use this protocol for the coupling of this compound to ensure >99% conversion.

Reagents:

-

AA: this compound (4 eq)

-

Activator: HATU (3.8 eq)

-

Additive: HOAt or Oxyma Pure (4 eq)

-

Base: TMP (Collidine) (8 eq) OR DIPEA (8 eq) - Only if Collidine is unavailable.

-

Solvent: NMP (preferred) or DMF.

Step-by-Step Workflow:

-

Pre-Activation (Critical):

-

Coupling 1 (The "Push"):

-

Coupling 2 (The "Cleanup"):

-

Repeat the reaction with fresh reagents.

-

Agitate for 30-45 minutes .

-

-

Capping (Mandatory):

-

Treat resin with Acetic Anhydride/Pyridine/DMF to cap any unreacted amines. This prevents deletion sequences from growing further, making purification easier.

-

Part 5: Troubleshooting Logic (Visualization)

The following flowchart outlines the decision-making process for resolving incomplete coupling.

Caption: Decision tree for isolating steric vs. chemical causes of coupling failure.

Part 6: Comparative Data

Table 1: Coupling Reagent Efficiency for Sterically Hindered Amino Acids

| Reagent System | Activation Speed | Racemization Risk | Suitability for Tyr(3-OMe) |

| DIC / HOBt | Slow | Low | Poor (Likely to fail due to sterics) |

| HBTU / DIPEA | Fast | Moderate | Fair (Risk of truncation) |

| HATU / HOAt | Very Fast | Low | Excellent (Gold Standard) |

| PyBOP / Oxyma | Fast | Very Low | Excellent (Best for minimizing racemization) |

| COMU | Very Fast | Lowest | High (Modern alternative to HATU) |

References

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[5][6][7] Journal of the American Chemical Society.

-

Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Protocols.[1][8][9]

Disclaimer: This guide assumes standard SPPS conditions. Always verify the Certificate of Analysis (CoA) for your specific amino acid derivative regarding enantiomeric purity and side-chain protection.

Sources

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Optimizing coupling time and temperature for Fmoc-Tyr(3-Methoxy)-OH.

Subject: Optimization of Coupling Kinetics and Thermodynamics for 3-Methoxytyrosine Derivatives Applicable For: Fmoc-Tyr(3-MeO)-OH (3-Methoxy-L-tyrosine) Document ID: TSC-OPT-TYR3MEO-001

Technical Snapshot: Quick Reference

| Parameter | Standard Recommendation | High-Efficiency (Microwave) | Critical Risk Factors |

| Coupling Reagents | DIC / Oxyma Pure | DIC / Oxyma Pure | Avoid HATU/DIEA (High racemization risk) |

| Temperature | Ambient (20–25°C) | 50°C (Max) | >75°C promotes O-acylation & racemization |

| Time | 60 min | 15–20 min | Extended time (>2h) increases side reactions |

| Side Chain Status | Protected (tBu) preferred | Protected (tBu) required | Free phenol (-OH) risks O-acylation |

| Solvent | DMF | DMF or NMP | NMP accelerates kinetics but poses higher racemization risk |

Module 1: Thermodynamics (Temperature Optimization)

Q: Can I use standard microwave protocols (75°C or 90°C) for this residue?

A: No. You must limit the temperature to 50°C.

The Scientific Logic: Fmoc-Tyr(3-Methoxy)-OH contains an electron-rich aromatic ring due to the methoxy group (electron-donating via resonance). This electronic structure creates two distinct risks at elevated temperatures:

-

O-Acylation (If Phenol is Unprotected): If you are using the free phenol version of the building block, temperatures above 50°C drastically increase the rate of esterification on the phenolic hydroxyl group by the activated carboxylate. This creates branched peptides and terminates the correct sequence.

-

Racemization: While Tyrosine is generally robust, the electron-rich ring can stabilize the transition states involved in proton abstraction at the

-carbon, particularly if strong bases (like DIEA) are present.

Recommendation: Adopt a "Soft-Heating" protocol. Set your microwave reactor to 50°C with 0 watts initially , ramping to maintain temperature without aggressive power spikes.

Module 2: Kinetics (Time & Reagents)

Q: My coupling failed at 20 minutes. Should I extend it to 2 hours?

A: No. Switch reagents or repeat the coupling (Double Couple) instead.

The Scientific Logic: Coupling efficiency follows a logarithmic decay. If the reaction hasn't reached >90% conversion in 20 minutes at 50°C (or 60 mins at RT), the barrier is likely steric aggregation or "beta-sheet" formation on the resin, not kinetic slowness of the amino acid itself.

-

Extended Time Risk: Prolonged exposure to basic activators (DIEA/Collidine) increases the window for base-catalyzed racemization and aspartimide formation (if Asp is adjacent).

Q: Why do you recommend DIC/Oxyma over HATU?

A: To decouple activation from basicity.

-

HATU/DIEA: Requires a tertiary base (DIEA) to function. The base is always present, driving racemization.

-

DIC/Oxyma: Forms the active ester at acidic-to-neutral pH. This environment protects the chiral center and the phenolic side chain. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization at elevated temperatures [1].

Troubleshooting Guide: Specific Failure Modes

Scenario A: "I see a +148 Da or +176 Da mass shift in my crude peptide."

Diagnosis: O-Acylation. You likely formed an ester on the Tyr(3-MeO) side chain.

-

Cause: The phenolic OH reacted with the next incoming amino acid or the Tyr(3-MeO) reacted with itself.

-

Fix:

-

Use Fmoc-Tyr(3-MeO)-OH with a t-Butyl (tBu) protected side chain if possible.

-

If using free phenol, lower temp to 25°C and use DIC/Oxyma strictly (no DIEA).

-

Scenario B: "My peptide has the correct mass, but elutes as a broad doublet."

Diagnosis: Racemization. You have a mixture of L-Tyr and D-Tyr peptides.

-

Cause: Overheating (>50°C) or excess base (DIEA) during activation.

-

Fix:

-

Switch from HATU to DIC/Oxyma .

-

Add 0.1 equivalent of TMP (2,4,6-trimethylpyridine) if a base is absolutely required, as it is less likely to abstract the

-proton [2].

-

Scenario C: "Deletion sequence (Missing Tyr)."

Diagnosis: Incomplete Coupling.

-

Cause: Aggregation of the peptide backbone.[1]

-

Fix:

-

Double Couple: Perform the coupling twice (2 x 15 min at 50°C).

-

Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding on the resin.

-

Visual Workflow: Optimization Decision Tree

Figure 1: Decision matrix for selecting coupling conditions based on side-chain protection status.

Step-by-Step Optimization Protocol

Phase 1: The "Safe" Baseline (Recommended First Attempt)

Use this protocol to establish a baseline yield without risking expensive building blocks.

-

Resin Prep: Swell resin in DMF for 20 mins.

-

Activation:

-

Dissolve Fmoc-Tyr(3-MeO)-OH (5.0 eq) and Oxyma Pure (5.0 eq) in DMF.

-

Add DIC (5.0 eq).

-

Crucial: Pre-activate for 2 minutes only. Long pre-activation can lead to esterification of the active ester.

-

-

Coupling:

-

Monitoring: Perform a micro-cleavage (see below).

Phase 2: The "Step-Up" (If Deletions Occur)

Only proceed to this if Phase 1 results in incomplete coupling (deletion sequences).

-

Temperature: Increase to 50°C .

-

Time: Reduce to 15 minutes .

-

Reagent Switch: If using HATU, switch immediately to DIC/Oxyma to prevent racemization at this temperature.

-

Double Coupling: After the 15-minute cycle, drain, wash with DMF, and repeat the coupling with fresh reagents.

References

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

-

Palasek, S.A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.

-

Collins, J.M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.

Sources

Preventing side reactions during the synthesis of 3-methoxytyrosine peptides.

Welcome to the technical support center for the synthesis of peptides containing 3-methoxytyrosine. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this modified amino acid into their peptide sequences. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the specific challenges and prevent common side reactions associated with 3-methoxytyrosine during solid-phase peptide synthesis (SPPS).

Our approach is rooted in a deep understanding of peptide chemistry, providing not just procedural steps but also the underlying mechanistic rationale for our recommendations. This ensures that you can make informed decisions to optimize your syntheses for higher purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of 3-methoxytyrosine peptide synthesis.

Q1: What is the recommended protecting group strategy for 3-methoxytyrosine in Fmoc-based solid-phase peptide synthesis?

A1: For the incorporation of 3-methoxytyrosine using Fmoc chemistry, the most robust strategy is to use a tert-butyl (tBu) protecting group for the phenolic hydroxyl group. Therefore, Fmoc-L-3-methoxytyrosine(tBu)-OH is the recommended building block.

-

Rationale: The tBu group is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc group during each cycle of peptide elongation.[1] It is then efficiently removed during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[2] This orthogonal protection scheme is crucial for preventing unwanted side reactions at the hydroxyl group.[3]

Q2: Can I use 3-methoxytyrosine without side-chain protection?

A2: While technically possible for very short peptides and under carefully optimized conditions, it is highly discouraged . An unprotected phenolic hydroxyl group can lead to several side reactions:

-

O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and deletion sequences.

-

Reduced Coupling Efficiency: The nucleophilicity of the unprotected hydroxyl group can interfere with the desired N-acylation, leading to incomplete couplings.

-

Modification during Cleavage: The electron-rich aromatic ring is susceptible to modification by carbocations generated during the cleavage of other side-chain protecting groups.

Q3: Is the 3-methoxy group stable throughout the synthesis and cleavage steps?

A3: The methyl ether of the 3-methoxy group is generally considered stable under the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc deprotection and the final TFA cleavage. However, prolonged exposure to very harsh acidic conditions or high temperatures during cleavage could theoretically lead to demethylation, although this is not a commonly reported side reaction for 3-methoxytyrosine under standard protocols.